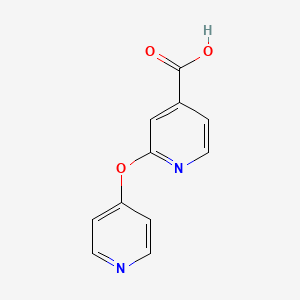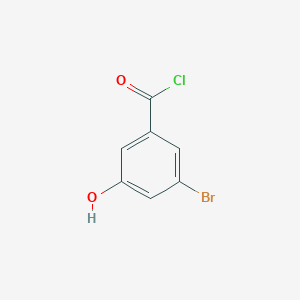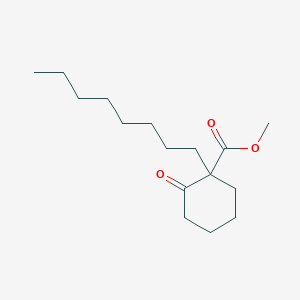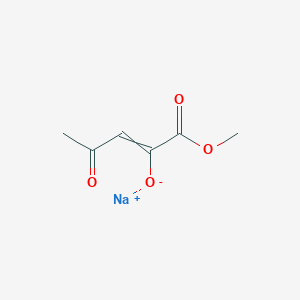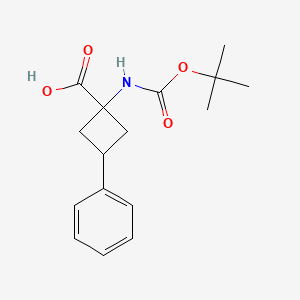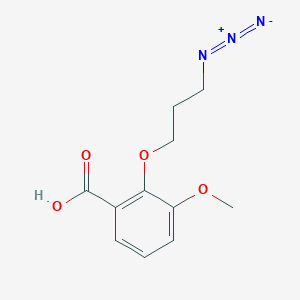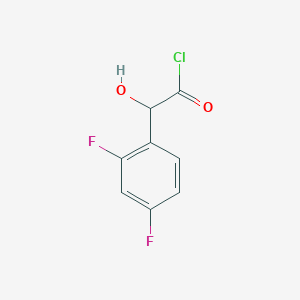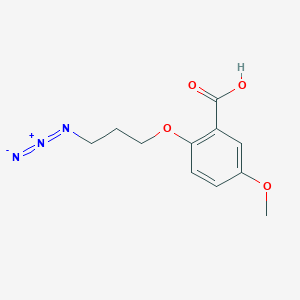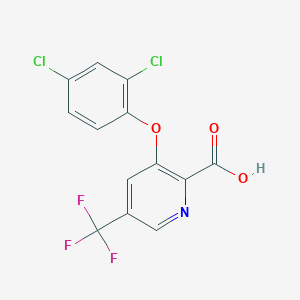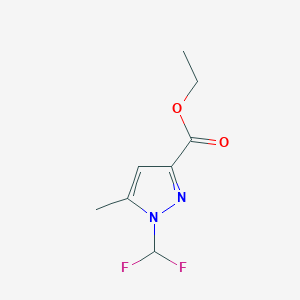
4-Bromo-1-chloro-2-ethynylbenzene
概要
説明
4-Bromo-1-chloro-2-ethynylbenzene is an organic compound . It is used as a reagent in the synthesis of Dapagliflozin, a potent, selective renal sodium-dependent glucose cotransporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes .
Synthesis Analysis
The synthesis of polysubstituted benzenes like this compound involves a two-step mechanism. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . The order in which reactions are carried out is often critical to the success of the overall scheme .Molecular Structure Analysis
The molecular formula of this compound is C8H4BrCl . The structure of this compound can be found in various chemical databases .Chemical Reactions Analysis
The chemical reactions of this compound involve electrophilic aromatic substitution . This molecule is chemically adsorbed, via the ethynyl group attaching to the surface, forming two C-Cu bonds and a 60° tilting aromatic plane with respect to the surface .Physical and Chemical Properties Analysis
The molecular weight of this compound is 219.50 g/mol . It has a complexity of 105 and a covalently-bonded unit count of 1 .科学的研究の応用
Synthesis of Ethynylated Biaryls
4-Bromo-1-chloro-2-ethynylbenzene serves as an intermediate in the synthesis of biaryl derivatives. The synthesis involves a two-step process starting from 1-bromo-4-iodobenzene, undergoing Sonogashira coupling, followed by Suzuki coupling with arylboronic acids in water to produce ethynylated biaryl derivatives. Optimization of this reaction has been explored using different palladium sources and base/solvent systems, highlighting the compound's role in forming complex organic structures (Hassaneen et al., 2015).
Molecular Packing in Solid State Structures
This compound and similar compounds have been studied for their solid-state structures, determined by single-crystal X-ray diffraction. These studies reveal that halogen and ethynyl substituents on benzene rings can be interchanged without significant changes in the average solid-state structures. This interchangeability and the examination of structures with similar substituents suggest that shape complementarity is crucial in rationalizing the packing of these molecules in solid states (Robinson et al., 1998).
Electrophilic Substitution Reactions
The compound is involved in electrophilic substitution reactions. For instance, the bromo and chloro substituents in polyalkylbenzenes have been used with catalytic quantities of p-toluenesulfonic acid for ring halogenations. These reactions are essential for synthesizing mixed halogenated compounds with high yields, demonstrating the compound's role in complex chemical synthesis processes (Bovonsombat & Mcnelis, 1993).
Crystal Structure Analysis
The study of crystal structures of substituted anilines with chloro, bromo, and ethynyl groups shows that these substituents play a similar role in the crystal structures of corresponding 4-substituted anilines. This similarity is related to their polarizations, indicating the compound's importance in understanding molecular interactions in crystal structures (Dey et al., 2003).
作用機序
Target of Action
The primary target of 4-Bromo-1-chloro-2-ethynylbenzene is the benzene ring . The benzene ring is a key component of many biological molecules and is involved in numerous biochemical reactions .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The electrophilic aromatic substitution reaction affects the aromaticity of the benzene ring . This reaction is part of a larger biochemical pathway involving the synthesis of benzene derivatives . The downstream effects of this pathway can influence the structure and function of various biomolecules.
Pharmacokinetics
The compound’sboiling point is 248.0±30.0 °C and its density is 1.63±0.1 g/cm3 , which may influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific biochemical pathways it affects. By altering the structure of the benzene ring, it can potentially influence the function of biomolecules that contain this ring .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by the presence of other substances in the environment. Additionally, factors such as temperature and pH could potentially influence the compound’s stability and efficacy .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
4-Bromo-1-chloro-2-ethynylbenzene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s halogen atoms and ethynyl group contribute to its reactivity and binding affinity. For instance, this compound can undergo electrophilic aromatic substitution reactions, where it interacts with electrophiles to form substituted benzene derivatives . Additionally, the compound’s ethynyl group can participate in Sonogashira coupling reactions, forming carbon-carbon bonds with other molecules . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
This compound has been shown to influence various cellular processes. Its interaction with cellular proteins and enzymes can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s ability to undergo electrophilic aromatic substitution reactions can result in the formation of reactive intermediates that may affect cellular function . Furthermore, the presence of halogen atoms in this compound can enhance its binding affinity to certain proteins, potentially modulating their activity and impacting cellular processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions and chemical reactions. The compound’s halogen atoms can form halogen bonds with biomolecules, influencing their structure and function. Additionally, the ethynyl group in this compound can participate in Sonogashira coupling reactions, leading to the formation of new carbon-carbon bonds . These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism.
特性
IUPAC Name |
4-bromo-1-chloro-2-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrCl/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHYFHRFAAWSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC(=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


